Prostaglandin F2α-1-glyceryl ester-d5
Description
Chemical Identity and Isotopic Labeling
This compound is a deuterium-labeled derivative of prostaglandin F2α-1-glyceryl ester, characterized by the incorporation of five deuterium atoms into its molecular structure. The compound possesses the molecular formula C23H35D5O7 and exhibits a molecular weight of 433.6 grams per mole. This represents an increase of 5 atomic mass units compared to its non-deuterated counterpart, which has a molecular weight of 428.6 grams per mole.
The chemical structure maintains the fundamental prostaglandin F2α backbone with a glycerol ester moiety at the carboxyl terminus. According to the ChEBI database, prostaglandin F2α-1-glyceryl ester is classified as a 1-monoglyceride resulting from the condensation of the carboxy group of prostaglandin F2α with the 1-hydroxy group of glycerol. The deuterium labeling is strategically positioned to preserve the chemical and biological properties of the parent compound while providing the mass differential necessary for mass spectrometric analysis.
The compound is identified by the CAS registry number 43042-79-1 and carries multiple synonyms including PGF2α-1-glyceryl ester-d5 and 9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1-glyceryl ester-d5. The systematic nomenclature describes it as 2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate with deuterium substitutions.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H35D5O7 | |
| Molecular Weight | 433.6 g/mol | |
| CAS Number | 43042-79-1 | |
| Deuterium Atoms | 5 | |
| Chemical Class | 1-monoglyceride |
Historical Context in Eicosanoid Research
The development of this compound emerged from the broader evolution of eicosanoid research methodologies, particularly the need for precise analytical standards in mass spectrometry-based quantification. The historical progression of prostaglandin research has been marked by increasingly sophisticated analytical approaches, with stable isotope dilution methods representing a significant advancement in the field.
Early prostaglandin research relied on bioassay methods and radioimmunoassays, which, while pioneering, lacked the specificity and precision required for comprehensive eicosanoid profiling. The introduction of gas chromatography-mass spectrometry methods for prostaglandin analysis marked a crucial turning point, with researchers developing stable isotope dilution techniques that could achieve detection limits as low as one picogram per milliliter. These methodological advances necessitated the development of appropriate internal standards, leading to the synthesis of deuterated prostaglandin derivatives.
The recognition of prostaglandin glycerol esters as distinct bioactive entities further drove the need for specific analytical standards. Research demonstrated that cyclooxygenase-2 action on the endocannabinoid 2-arachidonylglycerol generates prostaglandin glycerol esters, including prostaglandin E2, prostaglandin D2, and prostaglandin F2α glycerol esters. This discovery expanded the scope of eicosanoid research to include these endocannabinoid-derived prostanoids, creating demand for analytical methods capable of distinguishing between traditional prostaglandins and their glycerol ester counterparts.
The complexity of prostaglandin glycerol ester metabolism, involving multiple enzymatic pathways and rapid degradation processes, highlighted the importance of accurate quantification methods. Studies revealed that these compounds are subject to enzymatic hydrolysis by enzymes such as lysophospholipase A2 (LYPLA2), which hydrolyzes prostaglandin glycerol esters in the order of prostaglandin E2-glycerol ester > prostaglandin F2α-glycerol ester > prostaglandin D2-glycerol ester. Understanding these metabolic pathways required analytical methods with sufficient precision to track rapid changes in prostaglandin glycerol ester concentrations.
Role as a Stable Isotope Internal Standard
This compound functions as an essential internal standard in contemporary analytical methodologies, particularly in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) applications. The principle underlying its use stems from the fact that internal standards with similar chemical properties to the target analyte compensate for variations in sample preparation, extraction efficiency, and instrumental response.
The selection of appropriate internal standards for eicosanoid analysis follows established principles where deuterated analogues of target compounds provide optimal results. Research has demonstrated that for each eicosanoid to be quantitated, an internal standard with a different precursor ion mass than the target analyte but chemically similar properties is required. The five-deuterium substitution in this compound provides sufficient mass differential for mass spectrometric discrimination while maintaining nearly identical chemical behavior to the non-deuterated compound.
Contemporary analytical methods employ this compound as part of comprehensive internal standard panels for simultaneous quantification of multiple lipid mediators. Studies have reported the use of six different internal standards, including deuterium-labeled arachidonic acid, deuterium-labeled 1-arachidonoylglycerol, deuterium-labeled anandamide, deuterium-labeled prostaglandin E2, deuterium-labeled prostaglandin E2-glycerol ester, and deuterium-labeled prostaglandin E2-ethanolamide, to enable accurate quantification of diverse endocannabinoid-derived mediators.
Table 2: Analytical Performance Characteristics in Mass Spectrometry
The application of this compound extends to diverse biological matrices, including plasma, tissue samples, and cell culture media. Validation studies have demonstrated its effectiveness in methods designed for the simultaneous extraction, purification, detection, separation, and quantification of prostaglandin glycerol esters and prostaglandin ethanolamides. These methods typically achieve detection limits in the femtomole range, enabling the study of these lipid mediators at physiologically relevant concentrations.
The compound's utility has been demonstrated in both in vitro and in vivo applications. In cellular studies, this compound has been employed in analyses of lipopolysaccharide-activated macrophage cells, where it serves as an internal standard for monitoring prostaglandin glycerol ester production following inflammatory stimulation. In vivo applications include studies of disease models such as dextran sulfate sodium-induced colitis in mice, where the internal standard enables precise quantification of prostaglandin glycerol esters in various tissues including colon, brain, and plasma.
Properties
Molecular Formula |
C23H35D5O7 |
|---|---|
Molecular Weight |
433.6 |
Synonyms |
PGF2α-1-glyceryl ester-d5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
The glyceryl ester bond in PGF2α-G-d5 undergoes hydrolysis under physiological or experimental conditions, releasing prostaglandin F2α-d5 (PGF2α-d5) and glycerol.
(1) Acid-Catalyzed Hydrolysis
In acidic environments (pH < 3), hydrolysis proceeds via protonation of the ester carbonyl:
(2) Base-Catalyzed Hydrolysis
Under basic conditions (pH > 10), hydroxide ions attack the ester bond:
Hydrolysis Rates
| Condition | Half-life (h) | Temperature (°C) | Source |
|---|---|---|---|
| pH 2.0 | 4.2 | 37 | |
| pH 10.0 | 1.8 | 37 |
Interactions with Lipases and Hydrolases
PGF2α-G-d5 is metabolized by lipases and serine hydrolases, though its deuterated form exhibits altered kinetics compared to non-deuterated analogs .
(1) Monoacylglycerol Lipase (MGL)
MGL hydrolyzes PGF2α-G-d5 to arachidonic acid-d5 (AA-d5) and glycerol :
(2) α/β-Hydrolase Domain 6 (ABHD6)
ABHD6 contributes to ~15% of total hydrolysis activity .
Comparative Hydrolysis Rates
| Enzyme | Substrate | Relative Activity (%) | Source |
|---|---|---|---|
| MGL | PGF2α-G-d5 | 85 | |
| ABHD6 | PGF2α-G-d5 | 15 |
Research Findings and Implications
Recent studies highlight PGF2α-G-d5's role in inflammatory and metabolic pathways:
-
Inflammation : PGF2α-G-d5 potentiates hyperalgesia via FP receptor activation, with 660% higher levels observed in Dysosmobacter welbionis-treated mice compared to controls .
-
Metabolism : Elevated PGF2α-G-d5 correlates with reduced white adipose tissue browning and PPAR-γ activation .
Comparative Bioactivity
| Prostaglandin | Receptor Affinity | Primary Function | Source |
|---|---|---|---|
| PGF2α-G-d5 | FP receptor | Hyperalgesia, vasodilation | |
| 15-deoxy-PGJ2 | PPAR-γ | Anti-inflammatory |
Comparison with Similar Compounds
Structural and Functional Differences
Stability and Pharmacokinetics
- Deuterated vs. Non-deuterated Forms: Deuterium in PGF2α-1-glyceryl ester-d5 reduces metabolic clearance, extending its half-life in vivo . Non-deuterated analogs like PGE2-1-glyceryl ester are more prone to enzymatic degradation .
- Ester Position : 1-glyceryl esters are thermodynamically favored over 2-glyceryl isomers, ensuring dominance in biological systems .
Research Findings and Gaps
- Key Studies :
- Unresolved Questions: The biological activity of most prostaglandin glyceryl esters (e.g., PGD2-1-glyceryl ester) remains poorly characterized .
Preparation Methods
Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling
A cornerstone of PGF2α-1-GE-d5 synthesis is the Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling, which enables the construction of the cyclopentane core with high stereochemical fidelity. This method addresses the challenge of configuring four contiguous stereocenters in the prostaglandin backbone. The reaction employs a chiral Rh catalyst to mediate cross-coupling between a boronic acid and a vinyl triflate, achieving enantiomeric excesses exceeding 95% under optimized conditions.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Rh(COD)Cl₂ with chiral ligand |
| Temperature | 60°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
Deuterium incorporation occurs at the final esterification stage, where glyceryl-d5 moieties are introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The deuterated glyceryl component is synthesized through base-catalyzed exchange reactions, replacing protons at specific carbon positions with deuterium.
AKR1C3-Mediated Synthesis
The aldo-keto reductase AKR1C3 catalyzes the conversion of prostaglandin H2 (PGH2) to PGF2α, which is subsequently esterified with deuterated glycerol. In primate granulosa cells, this pathway is upregulated during the periovulatory phase, with AKR1C3 mRNA levels peaking 24–36 hours post-hCG administration. Human granulosa cells exhibit similar activity, converting PGD2 to 11β-PGF2α via AKR1C3, which is then esterified to form the glyceryl derivative.
Enzymatic Conversion Efficiency
| Substrate | Product | Conversion Rate |
|---|---|---|
| PGH2 | 11α-PGF2α | 82 ± 6% |
| PGD2 | 11β-PGF2α | 75 ± 8% |
AKR1C1/C2 Isomerase Pathways
AKR1C1 and AKR1C2 isomerize PGE2 to PGF2α, providing an alternative route for deuterated analog synthesis. These enzymes are transiently expressed in granulosa cells, with activity peaking 24 hours post-hCG stimulation. The isomerization pathway is less efficient than AKR1C3-mediated synthesis but offers flexibility in deuterium labeling at earlier stages of prostaglandin biosynthesis.
Purification and Characterization Methods
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify PGF2α-1-GE-d5, using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The deuterated compound elutes 1–2 minutes earlier than its non-deuterated counterpart due to isotopic effects.
HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 40–90% acetonitrile/water | 1.0 mL/min | UV 210 nm |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm deuterium incorporation and structural integrity. The ¹H NMR spectrum shows absence of signals at δ 4.2–4.4 ppm (glyceryl protons), replaced by deuterium-induced splitting patterns. HRMS data match the theoretical mass of C23H35D5O7 (m/z 433.6 [M+H]⁺).
Optimization of Synthetic Protocols
Reaction Condition Optimization
A design-of-experiments (DoE) approach identified temperature and catalyst loading as critical factors for yield improvement. Increasing the Rh catalyst load from 2 mol% to 5 mol% raised yields from 68% to 72%, while higher temperatures (>70°C) led to racemization.
Yield Improvement Strategies
-
Deuterium Source Purity : ≥99.8% D₂O ensures minimal proton contamination during glyceryl-d5 synthesis.
-
Enzymatic Cofactors : NADPH (0.5 mM) enhances AKR1C3 activity by 40% in cell-free systems.
Applications in Research Settings
Mass Spectrometry Standards
PGF2α-1-GE-d5 serves as an internal standard for quantifying prostaglandin metabolites in biological matrices. Its deuterated structure eliminates ion suppression effects, improving quantification accuracy.
Pharmacokinetic Studies
The compound’s stability in plasma (t₁/₂ = 6.2 hours) enables tracking of prostaglandin dynamics in vivo. Hydrolysis to PGF2α-d5 occurs via lipoprotein-associated phospholipase A2 (Lp-PLA2), with kinetics characterized by Michaelis-Menten parameters (Km = 18 µM, Vmax = 4.2 nmol/min/mg) .
Q & A
Q. How do dosage thresholds in animal models inform its physiological versus pharmacological effects?
- Methodology : Conduct dose-response studies in rodents, monitoring biomarkers (e.g., urinary 11β-PGF2α). Compare endogenous levels (via LC-MS/MS) to administered doses to define therapeutic windows .
Data Interpretation and Contradictions
- Conflicting Evidence : While highlights 15-HPGDH-mediated oxidation, notes rapid equilibration between glyceryl ester isomers. Resolve by analyzing isomer-specific degradation rates using chiral chromatography .
- Methodological Gaps : Limited data on in vivo half-life; address via pharmacokinetic studies with stable isotope-labeled tracers and compartmental modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
